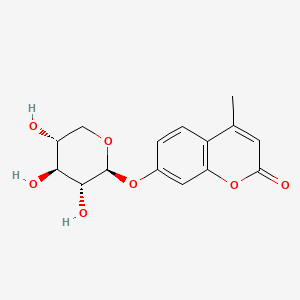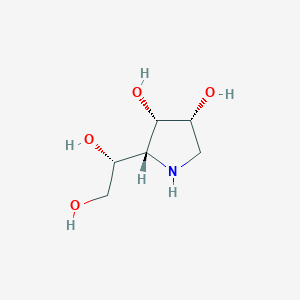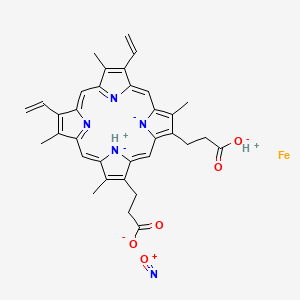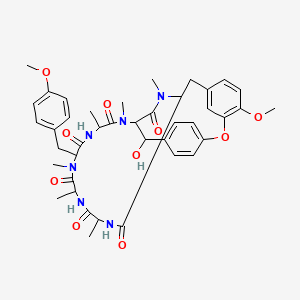
4-Methylumbelliferyl beta-D-xylopyranoside
Vue d'ensemble
Description
4-Methylumbelliferyl-beta-D-xylopyranoside is a fluorogenic substrate used to identify beta-D-xylosidase and for Enterobacteriaceae family identification . It is a sensitive substrate for β-xylosidase .
Synthesis Analysis
The synthesis of 4-Methylumbelliferyl-beta-D-xylopyranoside involves transglycosylation catalyzed by a β-D-xylosidase from Aspergillus sp. This process is used to synthesize a set of 4-methylumbelliferyl (MU) β-1→4-D-xylooligosides .Molecular Structure Analysis
The molecular formula of 4-Methylumbelliferyl-beta-D-xylopyranoside is C15H16O7 . The structure includes a 4-methylumbelliferyl group and a beta-D-xylopyranoside group .Physical And Chemical Properties Analysis
4-Methylumbelliferyl-beta-D-xylopyranoside is a powder that is soluble in pyridine at 50 mg/mL. It is clear and colorless to faintly yellow . The molecular weight is 308.28 g/mol .Applications De Recherche Scientifique
Biochemistry Research
In biochemistry, 4-Methylumbelliferyl beta-D-xylopyranoside is primarily used as a substrate for the enzyme β-xylosidase . This application is crucial for studying enzyme kinetics and understanding the catalytic mechanisms of glycoside hydrolases. The compound’s fluorogenic properties make it an excellent choice for monitoring enzyme activity in real-time, providing insights into the biochemical pathways involving xylose-containing polysaccharides.
Medical Diagnostics
Medical research utilizes this compound in the development of diagnostic assays. For instance, it’s used in assays to measure the activity of lysosomal enzymes in cells . This is particularly important in the diagnosis of lysosomal storage diseases, where defective enzymes lead to the accumulation of substrates in cells, causing various health issues.
Environmental Science
Environmental scientists employ 4-Methylumbelliferyl beta-D-xylopyranoside to study microbial activity in soil and water ecosystems . The enzymatic breakdown of this compound can indicate the presence and activity level of microorganisms that play a role in the decomposition of organic materials, which is vital for understanding nutrient cycles and ecosystem health.
Industrial Applications
In industrial settings, 4-Methylumbelliferyl beta-D-xylopyranoside serves as a marker to optimize the production processes of various enzymes used in the food and biofuel industries . Its application helps in screening for high-performance enzymes and improving the efficiency of industrial biocatalysts.
Analytical Chemistry
Analytical chemists use 4-Methylumbelliferyl beta-D-xylopyranoside as a sensitive probe for detecting and quantifying enzyme activities in complex mixtures . Its fluorescence upon enzymatic cleavage allows for the precise measurement of trace amounts of enzymes, which is essential for quality control and research in pharmaceuticals and other chemical industries.
Pharmacology
In pharmacological research, the compound is instrumental in drug discovery and development processes. It aids in the screening of compounds that can modulate the activity of glycosidases, which are therapeutic targets for a range of diseases, including cancer and diabetes .
Genetic Disorders Research
The use of 4-Methylumbelliferyl beta-D-xylopyranoside extends to the study of genetic disorders like Schindler/Kanzaki disease . Researchers utilize it to investigate the underlying enzymatic deficiencies and to develop potential therapies that can correct these metabolic errors.
Microbiology
In microbiology, 4-Methylumbelliferyl beta-D-xylopyranoside is used to identify specific strains of bacteria within the Enterobacteriaceae family . This application is crucial for pathogen identification and can assist in the rapid diagnosis of bacterial infections.
Mécanisme D'action
Target of Action
The primary target of 4-Methylumbelliferyl beta-D-xylopyranoside (also known as 4-Methylumbelliferyl-beta-D-xylopyranoside ) is the enzyme β-xylosidase . This enzyme plays a crucial role in the breakdown of xylose-containing compounds, which are common in plant cell walls and some glycosaminoglycans .
Mode of Action
4-Methylumbelliferyl beta-D-xylopyranoside acts as a fluorogenic substrate for β-xylosidase . This cleavage results in the release of 4-methylumbelliferone, a compound that fluoresces under UV light . This fluorescence allows researchers to easily track the activity of the enzyme .
Biochemical Pathways
The hydrolysis of 4-Methylumbelliferyl beta-D-xylopyranoside by β-xylosidase is part of the larger pathway of xylose metabolism .
Safety and Hazards
When handling 4-Methylumbelliferyl-beta-D-xylopyranoside, it is recommended to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
4-Methylumbelliferyl-beta-D-xylopyranoside can be used for β-xylosidase activity studies . It can also serve as a fluorescent substrate for the detection of α-xylosidase activity . These applications suggest that this compound has potential for use in various research areas related to glycosidase enzymes and the study of genetic disorders .
Propriétés
IUPAC Name |
4-methyl-7-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O7/c1-7-4-12(17)22-11-5-8(2-3-9(7)11)21-15-14(19)13(18)10(16)6-20-15/h2-5,10,13-16,18-19H,6H2,1H3/t10-,13+,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIYLOHVJDJZOQ-KAOXEZKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CO3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10217687 | |
| Record name | Methylumbelliferyl-beta-D-xyloside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl beta-D-xylopyranoside | |
CAS RN |
6734-33-4 | |
| Record name | 4-Methylumbelliferyl β-D-xyloside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6734-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylumbelliferyl-beta-D-xyloside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006734334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylumbelliferyl-beta-D-xyloside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-7-(β-D-xylopyranosyloxy)-2H-1-benzopyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.078 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLUMBELLIFERYL .BETA.-D-XYLOPYRANOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/766N8850JA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Methylumbelliferyl-beta-D-xylopyranoside affect cartilage development?
A: 4-Methylumbelliferyl-beta-D-xylopyranoside (Xyl-MeUmb) acts as a xyloside, a class of molecules known to interfere with proteoglycan synthesis. In a study using mouse embryo limb bud cultures, Xyl-MeUmb was shown to cause a dose-dependent decrease in chondrogenesis []. This was observed as a reduction in intercellular spaces and alterations in chondroblast morphology. At the electron microscope level, Xyl-MeUmb led to a decrease in proteoglycan granules and changes in collagen morphology, including the appearance of thicker collagen fibrils and bundles of thin filaments without cross-striation []. These findings suggest that Xyl-MeUmb disrupts normal cartilage development by interfering with the production and organization of key structural components like proteoglycans and collagen.
Q2: Can 4-Methylumbelliferyl-beta-D-xylopyranoside be used to synthesize specific oligosaccharide derivatives?
A: Yes, 4-Methylumbelliferyl-beta-D-xylopyranoside (Xyl-MeUmb) and its analog, p-nitrophenyl-beta-D-xylopyranoside (Xyl-Np), can be utilized in the synthesis of oligosaccharide derivatives relevant to glycosaminoglycan biosynthesis []. Specifically, researchers have successfully synthesized the trisaccharide derivative NeuAc(α2-3)Gal(β1-4)Xyl-Np(β1- by employing the transglycosylating activities of Escherichia coli β-galactosidase and Trypanosoma cruzi trans-sialidase on Xyl-Np []. This highlights the potential of Xyl-MeUmb and its analogs as tools for creating modified oligosaccharides that could be further investigated for their biological activities and potential applications in understanding or manipulating glycosaminoglycan synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-Azido-7-phenylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1207152.png)
![(7,9-dihydroxy-10-methyl-3,6-dimethylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl) 2-methylbut-2-enoate](/img/structure/B1207153.png)
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;7-[(1R,2S)-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid](/img/structure/B1207155.png)


![(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1207160.png)
